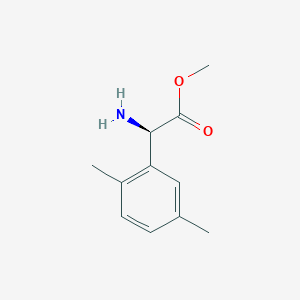
Methyl (R)-2-amino-2-(2,5-dimethylphenyl)acetate hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl ®-2-amino-2-(2,5-dimethylphenyl)acetate hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-amino-2-(2,5-dimethylphenyl)acetate hydrochloride typically involves the reaction of 2,5-dimethylbenzaldehyde with methylamine and a suitable esterification agent. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification of the final product is achieved through crystallization or recrystallization techniques to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl ®-2-amino-2-(2,5-dimethylphenyl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl ®-2-amino-2-(2,5-dimethylphenyl)acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of Methyl ®-2-amino-2-(2,5-dimethylphenyl)acetate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl ®-2-amino-2-(2,4-dimethylphenyl)acetate hydrochloride
- Methyl ®-2-amino-2-(3,5-dimethylphenyl)acetate hydrochloride
- Methyl ®-2-amino-2-(2,6-dimethylphenyl)acetate hydrochloride
Uniqueness
Methyl ®-2-amino-2-(2,5-dimethylphenyl)acetate hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specific research applications and industrial processes.
Eigenschaften
Molekularformel |
C11H15NO2 |
|---|---|
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
methyl (2R)-2-amino-2-(2,5-dimethylphenyl)acetate |
InChI |
InChI=1S/C11H15NO2/c1-7-4-5-8(2)9(6-7)10(12)11(13)14-3/h4-6,10H,12H2,1-3H3/t10-/m1/s1 |
InChI-Schlüssel |
LVCIZNYXBRNWRL-SNVBAGLBSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)C)[C@H](C(=O)OC)N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)C(C(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















